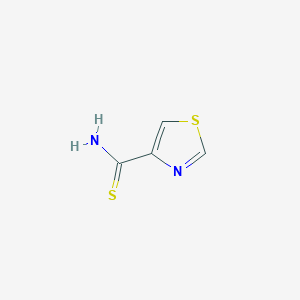

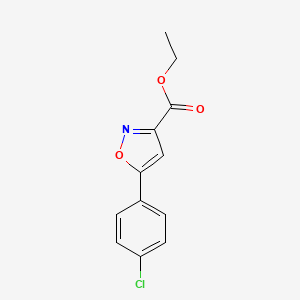

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives like PTIO involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Chemical Synthesis and Reactivity

The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, related to the compound of interest, demonstrates high reactivity, capable of taking up amines and undergoing rearrangement, leading to the formation of various derivatives (Efremova et al., 2004). This highlights its potential in synthetic organic chemistry for creating diverse chemical structures.

Luminescent pH Sensors

A luminescent organometallic complex containing a similar pyridine structure was developed for pH sensing. The complex's luminescence properties are sensitive to the protonation-deprotonation status, indicating its application in the development of luminescent chemical sensing materials (Lam et al., 2000).

Catalysis in Organic Reactions

Zinc complexes with ligands containing similar pyridine structures have been synthesized, showing potential as catalysts in organic reactions, such as aldol reactions. These complexes mimic the active sites of certain enzymes, indicating their application in biomimetic catalysis (Darbre et al., 2002).

Electronic and Ionic Conducting Materials

Compounds with pyridine structures have been used to create electronically conducting ionomer films. These films demonstrate high ionic conductivities, suggesting their use in developing advanced materials for electronic applications (Qi & Pickup, 1993).

Nucleoside Synthesis

Pyridine hydrochloride, an element of the studied compound, has been used in the synthesis of oligonucleotides, indicating its importance in nucleoside chemistry (Gryaznov & Letsinger, 1992).

Coordination Chemistry and Catalysis

New metal complexes with ligands containing pyridine structures have been synthesized, showing different geometries and properties in coordination chemistry. These complexes have applications in catalysis and materials science (Al-jeboori et al., 2010).

Synthesis of Heterocyclic Compounds

Reactions involving pyridine derivatives have led to the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kappe et al., 1972).

properties

IUPAC Name |

1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKHANZPJXUAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)